Doxylamine Impurity A chemical structure and properties
Doxylamine Impurity A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Doxylamine Succinate Quality
Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely utilized for its sedative properties in the treatment of insomnia and, in combination with other active pharmaceutical ingredients (APIs), for the relief of allergy and cold symptoms.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and safety profile. Therefore, rigorous impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide to ensure patient safety.
This technical guide provides a comprehensive overview of Doxylamine Impurity A, a known related substance of doxylamine succinate. We will delve into its chemical structure, physicochemical properties, and the analytical methodologies required for its precise identification and quantification. Furthermore, this guide will explore the synthetic pathways that can lead to the formation of this impurity, discuss its toxicological significance, and outline the current regulatory landscape governing its acceptable limits in doxylaminetion succinate drug substances.
Part 1: Chemical Identity and Physicochemical Properties of Doxylamine Impurity A
Doxylamine Impurity A is a positional isomer of the active doxylamine molecule. Understanding its fundamental chemical and physical characteristics is the first step in developing robust control strategies.
Chemical Structure and Nomenclature
Doxylamine Impurity A is distinguished from doxylamine by the position of the nitrogen atom within the pyridine ring. In the active doxylamine molecule, the pyridine ring is attached to the chiral center at the 2-position, whereas in Impurity A, it is attached at the 4-position.
Doxylamine (API)
Caption: Chemical structure of Doxylamine.
Doxylamine Impurity A
Caption: Chemical structure of Doxylamine Impurity A.
This seemingly minor structural change can have significant implications for the molecule's pharmacological and toxicological properties.
The nomenclature for Doxylamine Impurity A is consistent across major pharmacopoeias, with some minor variations in terminology.
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine | [2] |
| Synonyms | Doxylamine 4-Pyridinyl Isomer, Doxylamine pyridine-4-yl isomer | [2][3] |
| European Pharmacopoeia (EP) Name | Doxylamine Impurity A | [3][4] |
| United States Pharmacopeia (USP) Name | Doxylamine pyridine-4-yl isomer | [3] |
| CAS Number | 873407-01-3 (free base) | [1] |
| Molecular Formula | C₁₇H₂₂N₂O | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
Physicochemical Properties
Detailed physicochemical data for Doxylamine Impurity A is not extensively published in peer-reviewed literature, likely due to its status as a pharmaceutical impurity. However, information can be gleaned from suppliers of reference standards and analytical chemistry providers.
| Property | Value | Notes |
| Appearance | Yellow to Orange Oil | For the free base. The sesquisuccinate salt is an off-white powder.[4] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. | Based on general properties of similar molecules. |
| Storage Conditions | 2-8°C Refrigerator, under inert atmosphere. | Recommended for maintaining the stability of the reference standard. |
Part 2: Formation and Control of Doxylamine Impurity A
The presence of Doxylamine Impurity A in the final drug substance is primarily a consequence of the synthetic route employed for doxylamine succinate production.
Synthetic Pathway and Origin of Impurity A
The synthesis of doxylamine typically involves the reaction of 2-acetylpyridine with a Grignard reagent derived from bromobenzene to form 2-pyridyl phenyl methyl carbinol.[5][6][7] This intermediate is then reacted with 2-dimethylaminoethyl chloride in the presence of a strong base to yield doxylamine.
The formation of Doxylamine Impurity A is most likely due to the presence of an isomeric impurity in the starting material, specifically 4-acetylpyridine or 4-bromopyridine, which would react in a similar manner to its 2-substituted counterpart, leading to the formation of the 4-pyridinyl isomer.
Caption: Plausible synthetic pathways for Doxylamine and the formation of Doxylamine Impurity A.
Causality Behind Impurity Formation: The critical control point for preventing the formation of Doxylamine Impurity A is the rigorous quality control of the starting materials. The presence of 4-acetylpyridine or other 4-substituted pyridine precursors in the initial reaction mixture will inevitably lead to the generation of the corresponding positional isomer.
Regulatory Landscape and Acceptance Criteria
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in drug substances.[8][9][10] These guidelines, including those from the International Council for Harmonisation (ICH), necessitate the identification, reporting, and toxicological qualification of impurities above certain thresholds.
The United States Pharmacopeia (USP) monograph for Doxylamine Succinate specifies an acceptance criterion for Doxylamine pyridine-4-yl isomer (Impurity A).
| Pharmacopoeia | Impurity Name | Acceptance Criterion |
| USP | Doxylamine pyridine-4-yl isomer | Not more than 0.15% |
This limit underscores the importance of a well-controlled manufacturing process and the availability of a validated analytical method to ensure compliance.
Part 3: Analytical Methodologies for the Determination of Doxylamine Impurity A
A robust, stability-indicating analytical method is essential for the accurate quantification of Doxylamine Impurity A and for monitoring the quality of doxylamine succinate. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose.[11][12]
Principles of RP-HPLC for Impurity Profiling
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time. The separation of doxylamine and its positional isomer, Impurity A, can be challenging due to their similar structures and physicochemical properties. Therefore, method development often requires careful optimization of mobile phase composition, pH, and column chemistry to achieve adequate resolution.
Representative Experimental Protocol for RP-HPLC Analysis
The following is a representative, step-by-step protocol for the determination of Doxylamine Impurity A in doxylamine succinate, based on established principles of RP-HPLC method development for pharmaceutical analysis. This protocol should be validated according to ICH guidelines (e.g., Q2(R1)) and USP General Chapter <1225> before implementation.[13][14][15]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Doxylamine Impurity A in Doxylamine Succinate drug substance.
Materials and Reagents:
-
Doxylamine Succinate Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for the retention and separation of doxylamine and its impurities. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid | The acidic pH ensures that the amine functionalities of both doxylamine and Impurity A are protonated, leading to better peak shapes and consistent retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that allows for the elution of the analytes from the C18 column. |
| Gradient Elution | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 262 nm | This wavelength corresponds to the UV absorbance maximum of doxylamine, providing good sensitivity for both the API and its structurally similar impurity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Doxylamine Impurity A reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration corresponding to the 0.15% limit relative to the sample concentration.
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of Doxylamine Succinate in 50 mL of diluent to achieve a concentration of 1.0 mg/mL.
-
System Suitability Solution: Prepare a solution containing both Doxylamine Succinate and Doxylamine Impurity A at appropriate concentrations to verify the resolution between the two peaks.
Caption: A typical analytical workflow for the quantification of Doxylamine Impurity A.
Part 4: Toxicological Significance
As of the current date, there is a lack of publicly available, specific toxicological data for Doxylamine Impurity A. This is not uncommon for pharmaceutical impurities, as comprehensive toxicological studies are often proprietary and conducted by the drug manufacturer.
However, the absence of data does not imply an absence of potential risk. Positional isomers of a drug can have significantly different pharmacological and toxicological profiles. Therefore, the control of such impurities to stringent, qualified levels is of paramount importance.
In a broader context, pyridine and its derivatives, the chemical class to which doxylamine and its impurity belong, exhibit a wide range of toxicological effects.[17][18][19] The specific toxicity is highly dependent on the nature and position of the substituents on the pyridine ring. Without specific data for Doxylamine Impurity A, a precautionary approach is warranted, and adherence to the pharmacopoeial limits is essential to ensure patient safety. In silico (computer-based) toxicology prediction tools can be employed as a preliminary assessment to identify any potential structural alerts for toxicity, which may then guide further investigation if necessary.[20][21][22]
Conclusion
Doxylamine Impurity A is a critical process-related impurity in the manufacturing of doxylamine succinate, arising from isomeric starting materials. Its control is a key aspect of ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of the chemical structure, properties, and formation pathways of this impurity.
For the analytical scientist, the provided representative RP-HPLC method serves as a robust starting point for the development and validation of a suitable quality control procedure. The established regulatory limit of 0.15% by the USP underscores the necessity for precise and accurate quantification.
While specific toxicological data for Doxylamine Impurity A remains limited in the public domain, the principles of pharmaceutical quality and safety dictate that its presence must be strictly controlled. Future research into the specific biological activity of this isomer would be beneficial for a more complete understanding of its risk profile.
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